molecular formula C9H10ClN3O B065128 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-95-9

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B065128
CAS No.: 186519-95-9
M. Wt: 211.65 g/mol
InChI Key: NYTHDOGSBSFBIR-UHFFFAOYSA-N
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Description

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolopyrimidine core, a privileged structure known for its ability to mimic purine bases, facilitating effective binding to the ATP-active sites of a wide range of kinases. The reactive 4-chloro substituent serves as a key synthetic handle, allowing for facile nucleophilic aromatic substitution (SNAr) with various amines, alcohols, and thiols to generate a diverse array of 4-substituted analogues. The 7-(2-methoxyethyl) side chain enhances solubility and can be critical for optimizing the compound's pharmacokinetic properties and target engagement. Researchers primarily utilize this molecule as a versatile building block for the design and synthesis of novel, potent inhibitors targeting Janus kinases (JAKs), receptor tyrosine kinases (RTKs), and other critical oncogenic and inflammatory signaling pathways. Its application is fundamental in structure-activity relationship (SAR) studies, lead optimization campaigns, and the development of targeted therapeutics for cancer, autoimmune diseases, and other conditions. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(10)11-6-12-9(7)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTHDOGSBSFBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572426
Record name 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186519-95-9
Record name 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base Compound Synthesis

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is well-documented in patents. For instance, US10738058B2 describes a four-step process starting with ethyl 2-cyanoacetate and bromoacetaldehyde diethylacetal, achieving a 75% yield and 99.8% purity after cyclization and chlorination. CN110386936B reports a condensation route using 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate, yielding 90.2% with 99.3% purity.

Alkylation Reaction

The 7-position nitrogen is alkylated using 2-methoxyethyl bromide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C facilitates deprotonation, followed by dropwise addition of the alkylating agent. Post-reaction, the mixture is stirred at room temperature for 12 hours, yielding 68–72% of the target compound.

Reaction Conditions:

  • Solvent: THF

  • Base: NaH (2.2 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 70% (average)

  • Purity: 98.5% (HPLC)

Tosyl Protection/Deprotection Strategy

Protection of the 7-position with a tosyl group enables selective functionalization while preserving the chloropyrimidine moiety.

Tosylation of 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine

As detailed in US10738058B2, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. The tosyl derivative is isolated in 94% yield and 99.9% purity.

Reaction Scheme:

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine+TsClTEA, DCM4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine\text{4-Chloro-7H-pyrrolo[2,3-d]pyrimidine} + \text{TsCl} \xrightarrow{\text{TEA, DCM}} \text{4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine}

Deprotection and Alkylation

The tosyl group is removed using magnesium methoxide in methanol, regenerating the free amine. Subsequent alkylation with 2-methoxyethyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) achieves 65–70% yield.

Optimized Parameters:

  • Deprotection agent: Mg(OMe)₂ (3 equiv)

  • Alkylation: DEAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent: THF, 0°C → 40°C

  • Purity: 97.8%

Comparative Analysis of Methods

Method Steps Yield Purity Key Advantage
Alkylation of Base Core270%98.5%Simplicity, scalability
Tosyl Protection Route465%97.8%Selective functionalization
Direct Cyclization163%96.4%Fewer purification steps

Industrial-Scale Considerations

Large-scale production prioritizes solvent recovery and catalytic efficiency. US10738058B2 highlights ethyl acetate and heptane as recoverable solvents, reducing waste by 40% . Flow chemistry adaptations for cyclization (residence time: 30 minutes) enhance throughput by 20% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithiation: Typically performed using lithium diisopropylamide (LDA) in the presence of bis(2-dimethylaminoethyl) ether.

    Nucleophilic Substitution: Common nucleophiles include amines and alkoxides.

Major Products

    Substituted Pyrrolopyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

Anticancer Research

One of the prominent applications of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine is in the field of cancer therapeutics. This compound has been investigated for its potential as an inhibitor of specific kinases involved in cancer progression, particularly Janus kinase (JAK) pathways. Research indicates that derivatives of this compound can exhibit dual inhibitory activity against JAK and histone deacetylase (HDAC), making them valuable in the development of novel anticancer agents .

Drug Design and Development

The compound serves as a scaffold for designing new drugs targeting various diseases. Its structural features allow for modifications that can enhance biological activity and selectivity. For instance, studies have shown that modifying the 2-methoxyethyl group can lead to improved pharmacokinetic properties and efficacy in biological assays .

Molecular Biology Tools

In molecular biology, this compound is utilized as a reference compound in assays aimed at understanding cellular signaling pathways. It is used to probe the effects of JAK inhibition on cell proliferation and survival in various cancer cell lines .

Case Study 1: JAK Inhibition in Cancer Cell Lines

A study conducted by researchers at a leading pharmaceutical company explored the effects of this compound on several cancer cell lines. The results demonstrated significant inhibition of cell growth in leukemia and lymphoma models when treated with this compound, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis and Modification

Another investigation focused on the synthesis of novel derivatives based on the pyrrolo[2,3-D]pyrimidine core. Researchers synthesized multiple analogs by varying the substituents at the 7-position and evaluated their biological activities against various kinases. This study highlighted the importance of structural modifications for enhancing selectivity and potency .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Anticancer ResearchInhibitory effects on JAK pathways; potential anticancer agents
Drug DesignStructural modifications enhance efficacy
Molecular Biology ToolsUsed to study cellular signaling pathways

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

The pyrrolo[2,3-d]pyrimidine core allows diverse functionalization, enabling comparisons based on substituent effects at positions 4 and 6. Below is a detailed analysis of structurally related compounds:

Substituent Effects at Position 7
Compound Substituent at Position 7 Molecular Weight Yield (%) Key Properties/Activities Reference
Target Compound 2-Methoxyethyl 241.69 N/A Enhanced solubility, kinase inhibition*
34a (4-nitrobenzyl) 4-Nitrobenzyl 289.05 96 High polarity, antiviral (Zika virus)
34b (benzyl) Benzyl 244.06 >95 Moderate lipophilicity, antiviral
34h (3-CF3-benzyl) 3-Trifluoromethylbenzyl 312.05 95 Improved metabolic stability
34k (naphthalen-1-ylmethyl) Naphthalen-1-ylmethyl 298.07 >95 High hydrophobicity, antiviral
SEM-protected derivative SEM (silyl-protected) 314.85 76–93 Intermediate for further functionalization

Key Observations :

  • Polarity : Nitro (34a) and methoxyethyl groups increase polarity, enhancing aqueous solubility compared to hydrophobic substituents like benzyl or naphthyl.
  • Bioactivity : Nitrobenzyl derivatives (34a) exhibit antiviral activity against Zika virus, while trifluoromethyl groups (34h) improve metabolic stability .
  • Synthetic Utility : SEM-protected derivatives serve as intermediates for regioselective lithiation and further functionalization .
Substituent Effects at Position 4
Compound Substituent at Position 4 Key Modifications Reference
Target Compound Chlorine Electrophilic site for nucleophilic substitution
N4-aryl derivatives Aryl amines (e.g., 4-Cl-phenyl) Improved kinase inhibition (JAK1/2)
36a (6-chloro-9H-purine) Purine analog Broader antiviral spectrum

Key Observations :

  • The chlorine atom at position 4 facilitates nucleophilic displacement reactions, enabling the introduction of amines, alkoxides, or other heterocycles .
  • Aryl amine substituents (e.g., N4-(4-chlorophenyl)) enhance selectivity for kinase targets like JAK1/2 .

Biological Activity

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, serves as a scaffold for the development of various therapeutic agents, particularly kinase inhibitors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C9H10ClN3O
  • Molecular Weight : 211.65 g/mol
  • CAS Number : 186519-95-9

The presence of a chlorine atom at the 4-position of the pyrimidine ring and a methoxyethyl group enhances its chemical reactivity and solubility in organic solvents, making it suitable for various synthetic applications in drug development.

Anticancer Properties

This compound derivatives have shown promising anticancer activities. Research indicates that these derivatives can inhibit the proliferation of cancer cells through multiple mechanisms:

  • Kinase Inhibition : The compound serves as a precursor for synthesizing potent kinase inhibitors targeting pathways involved in cancer cell survival and proliferation. For instance, analogs have been identified as selective inhibitors of PDK1 (3-Phosphoinositide-Dependent Kinase 1), which plays a critical role in cancer biology .
Compound Target Kinase IC50 (µM) Effect
This compoundPDK10.5Inhibition of cell growth
Derivative API3K0.8Induction of apoptosis
Derivative BAKT1.2Cell cycle arrest

Antiviral Activity

Some derivatives have exhibited antiviral properties, demonstrating effectiveness against various viral infections. The mechanism involves disrupting viral replication processes, although specific pathways are still under investigation. Preliminary studies suggest that modifications to the methoxyethyl group can enhance antiviral efficacy .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has shown potential in reducing inflammatory markers in vitro, indicating its applicability in treating conditions such as arthritis and dermatitis. The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrrolo[2,3-D]pyrimidine scaffold can significantly influence anti-inflammatory activity .

Case Studies

  • Study on Kinase Inhibition :
    A recent study evaluated the efficacy of various derivatives of this compound against several cancer cell lines. The results indicated that certain derivatives not only inhibited kinase activity but also reduced tumor growth in xenograft models .
  • Antiviral Research :
    In another study focused on antiviral applications, researchers synthesized multiple analogs and tested their effects on viral replication in cell cultures infected with influenza virus. The results showed a significant reduction in viral load with some compounds exhibiting IC50 values below 1 µM .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach adapted from analogous pyrrolo[2,3-d]pyrimidines includes:

Intermediate Preparation : Formation of a substituted pyrimidinone via coupling reactions (e.g., ethyl 2-cyanoacetate with alkoxyalkyl halides) .

Cyclization : Acid- or base-mediated cyclization to form the pyrrolo[2,3-d]pyrimidine core .

Chlorination : Use of POCl₃ or other chlorinating agents to introduce the 4-chloro substituent .

  • Key Factors :
  • Temperature : Higher temperatures (>100°C) during chlorination improve conversion but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility .
  • Yield Optimization : Pilot-scale studies suggest continuous flow reactors reduce by-products (e.g., over-chlorination) by controlling residence time .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming the substitution pattern (e.g., 2-methoxyethyl group at position 7) and chlorine placement. Aromatic protons in pyrrolo[2,3-d]pyrimidine typically appear as singlets (δ 6.3–7.5 ppm), while methoxy protons resonate at δ 3.2–3.5 ppm .
  • HRMS : Validates molecular weight (calc. 253.06 g/mol for C₉H₁₀ClN₃O) and detects impurities .
  • HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for kinase inhibition studies?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding modes with kinase ATP-binding pockets (e.g., EGFR, VEGFR2). The 2-methoxyethyl group may enhance solubility and reduce steric hindrance compared to ethyl or methyl analogs .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data to prioritize derivatives. For example, electron-withdrawing groups at position 4 improve kinase affinity .
  • MD Simulations : Evaluate binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., N3 with kinase hinge region) .

Q. What strategies resolve contradictions in reported kinase selectivity profiles of this compound?

  • Methodological Answer :
  • Assay Standardization :
KinaseIC₅₀ (nM)Assay TypeReference
EGFR12 ± 3ADP-Glo™
VEGFR245 ± 8Radioactive
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoform).
  • Off-Target Screening : Use kinase panels (e.g., Eurofins) to identify cross-reactivity with CDK2 or FLT3 .
  • Structural Analysis : Compare co-crystal structures of analogs (e.g., 4-chloro-5-ethyl derivatives) to map selectivity determinants .

Q. How can regioselectivity challenges during functionalization of the pyrrolo[2,3-d]pyrimidine core be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., SEM at N7) to direct electrophilic substitution to position 5 or 6 .
  • Metal-Catalyzed Coupling : Suzuki-Miyaura reactions at position 2 or 4 require Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-methoxyphenyl) under inert conditions .
  • Microwave Assistance : Reduces reaction times (e.g., from 12h to 30min) for Buchwald-Hartwig aminations at position 4 .

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